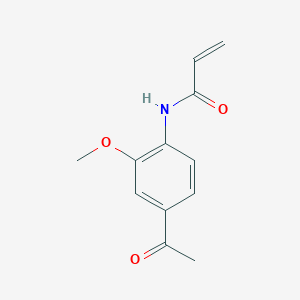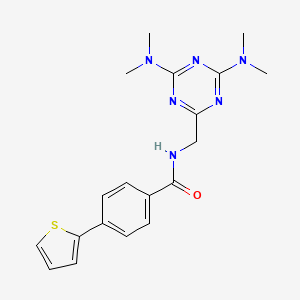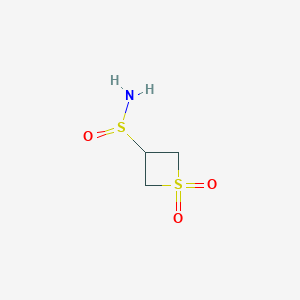
Thietane-3-sulfinamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietane-3-sulfinamide 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both sulfinamide and dioxide functionalities within the thietane ring imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thietane-3-sulfinamide 1,1-dioxide typically involves the oxidation of thietane derivatives. One common method includes the reaction of thietane with hydrogen peroxide in the presence of a tungstate catalyst. The reaction is carried out at low temperatures (0-10°C) to ensure controlled oxidation and high yield . Another approach involves the use of sodium phenolates or thiophenolate to react with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole, followed by oxidation with hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of scalable oxidation processes, such as those involving hydrogen peroxide and tungstate catalysts, is preferred for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Thietane-3-sulfinamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the sulfinamide position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a tungstate catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Sodium phenolates or thiophenolate under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thietane-1,1-dioxides.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of thietane-3-sulfinamide 1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. The compound has been shown to interact with serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission pathways. It likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors . This multifaceted interaction contributes to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Thietane-3-sulfinamide 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Substituted Thietane-1,1-dioxides: These compounds also exhibit antidepressant activity and have been synthesized using similar methods.
3-Ethoxythietane-1,1-dioxide: Another derivative with significant antidepressant properties.
Uniqueness: this compound stands out due to its specific combination of sulfinamide and dioxide functionalities, which confer unique reactivity and stability
Eigenschaften
IUPAC Name |
1,1-dioxothietane-3-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVROFPXJOTFRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)S(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2356329.png)
![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)
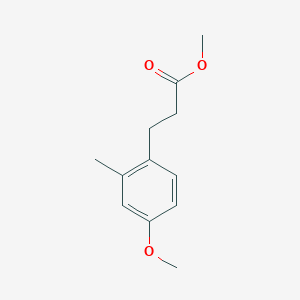
![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)
![2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2356336.png)
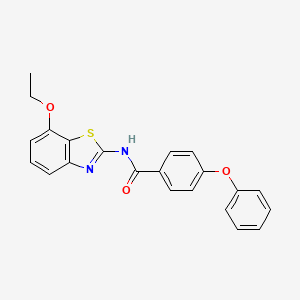
![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)
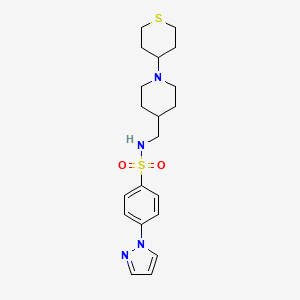
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2356342.png)
![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2356343.png)
![N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2356346.png)

